Pyridostatin Trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

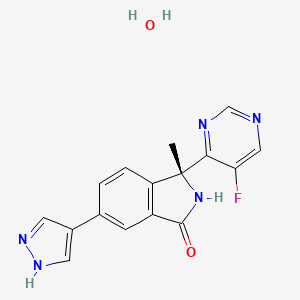

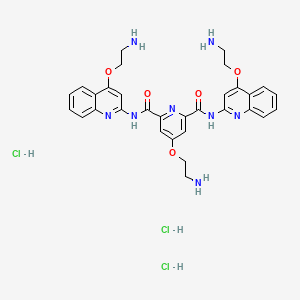

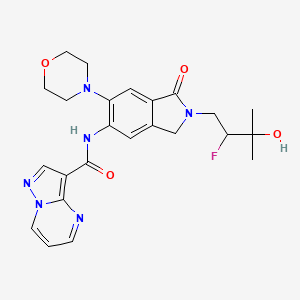

Pyridostatin Trihydrochloride is a small molecule known for its ability to stabilize G-quadruplex DNA structures. These structures are non-canonical nucleic acid secondary structures formed by guanine-rich sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridostatin Trihydrochloride is synthesized through a multi-step process involving the formation of a pyridine core, followed by the introduction of quinoline moieties. The final step involves the formation of the trihydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridostatin Trihydrochloride primarily undergoes interactions with G-quadruplex DNA structures. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is centered around its ability to stabilize G-quadruplex structures through π-π stacking interactions and hydrogen bonding .

Common Reagents and Conditions: The stabilization of G-quadruplex structures by this compound often requires the presence of monovalent cations such as potassium or sodium, which facilitate the formation of G-quadruplex structures. The compound itself acts as a ligand, binding to the G-quadruplex and stabilizing its structure .

Major Products Formed: The primary outcome of this compound’s interaction with G-quadruplex DNA is the stabilization of these structures, which can lead to the inhibition of telomerase activity and the induction of DNA damage in cancer cells .

Scientific Research Applications

Pyridostatin Trihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the formation and stabilization of G-quadruplex structures in nucleic acids.

Biology: this compound is employed to study the biological functions of G-quadruplex structures in cells.

Medicine: The compound’s ability to stabilize G-quadruplex structures and induce DNA damage has potential therapeutic applications in cancer treatment.

Industry: this compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Pyridostatin Trihydrochloride exerts its effects by binding to G-quadruplex DNA structures and stabilizing them. This stabilization prevents the unwinding of these structures, leading to the inhibition of telomerase activity and the induction of DNA damage. The compound specifically targets G-quadruplex structures in the promoter regions of oncogenes and telomeres, leading to the downregulation of oncogene expression and the induction of cellular senescence .

Comparison with Similar Compounds

Pyridostatin Trihydrochloride is unique in its high specificity and affinity for G-quadruplex structures. Similar compounds include:

BRACO-19: Another G-quadruplex stabilizer with similar properties but different structural features.

TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex structures but with lower specificity compared to this compound.

Quarfloxin: A fluoroquinolone derivative that targets G-quadruplex structures in ribosomal DNA.

This compound stands out due to its high specificity and potency in stabilizing G-quadruplex structures, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula |

C31H35Cl3N8O5 |

|---|---|

Molecular Weight |

706.0 g/mol |

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;trihydrochloride |

InChI |

InChI=1S/C31H32N8O5.3ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*1H |

InChI Key |

XTQGEKUFIQTXHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10825081.png)

![2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol](/img/structure/B10825093.png)

![2-[4-[(Dimethylamino)methyl]phenyl]-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one](/img/structure/B10825117.png)

![(2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10825119.png)

![2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride](/img/structure/B10825129.png)

![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride](/img/structure/B10825165.png)

![2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B10825167.png)